molecular formula C11H8F3N3O B11785336 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Katalognummer: B11785336
Molekulargewicht: 255.20 g/mol
InChI-Schlüssel: SPPPJUBNJHASSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The presence of a trifluoromethyl group and a carboxamide moiety further enhances its chemical reactivity and potential utility in research and industry.

Vorbereitungsmethoden

The synthesis of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .

Analyse Chemischer Reaktionen

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    1-Phenyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid: Differing by the position of the carboxylic group, this compound exhibits distinct reactivity and applications.

    3-(Trifluoromethyl)pyrazole-4-carboxylic acid: Another related compound with variations in the substitution pattern, leading to different chemical and biological properties.

    1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid:

Eigenschaften

Molekularformel

C11H8F3N3O

Molekulargewicht

255.20 g/mol

IUPAC-Name

1-phenyl-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)9-6-8(10(15)18)16-17(9)7-4-2-1-3-5-7/h1-6H,(H2,15,18)

InChI-Schlüssel

SPPPJUBNJHASSR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)N)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.